tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate
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Overview
Description
tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as tuberculosis and HIV
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterium’s ability to produce ATP, leading to its death.
Comparison with Similar Compounds
tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate can be compared with other thienopyrimidine derivatives such as:
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound also shows inhibitory activity against cytochrome bd oxidase but with different potency and selectivity.
Amino acids-substituted thiophene[3,2-d]pyrimidine derivatives: These compounds have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors.
Properties
Molecular Formula |
C16H15ClN4O2S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C16H15ClN4O2S/c1-16(2,3)23-15(22)21(11-6-4-5-8-18-11)13-12-10(7-9-24-12)19-14(17)20-13/h4-9H,1-3H3 |
InChI Key |
URAXMIWFXOGVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=N1)C2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
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